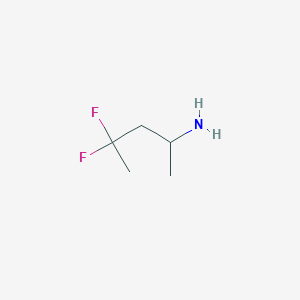
4,4-Difluoropentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoropentan-2-amine is an organic compound characterized by the presence of two fluorine atoms attached to the fourth carbon of a pentane chain, with an amine group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of a suitable precursor, such as 4,4-difluoropentan-2-ol, using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination without side reactions.
Industrial Production Methods: Industrial production of 4,4-Difluoropentan-2-amine may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoropentan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: Reduction reactions can convert the amine group into an imine or other reduced forms.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of imines or secondary amines.
Substitution: Formation of azides or thiol-substituted compounds.
Scientific Research Applications
4,4-Difluoropentan-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Difluoropentan-2-amine involves its interaction with molecular targets through its amine and fluorine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
4,4-Difluoropentan-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
4,4,4-Trifluorobutanoic acid: Contains three fluorine atoms and a carboxylic acid group.
1-Amino-4,4-difluoro-2-pentanol: Similar structure with an additional hydroxyl group.
Uniqueness: 4,4-Difluoropentan-2-amine is unique due to its specific combination of fluorine atoms and an amine group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C5H11F2N |
|---|---|
Molecular Weight |
123.14 g/mol |
IUPAC Name |
4,4-difluoropentan-2-amine |
InChI |
InChI=1S/C5H11F2N/c1-4(8)3-5(2,6)7/h4H,3,8H2,1-2H3 |
InChI Key |
FNNGSJSDHUFVPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


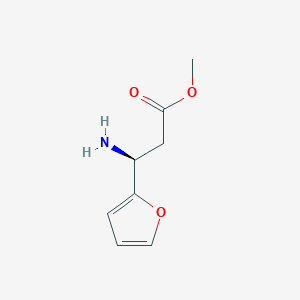
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)



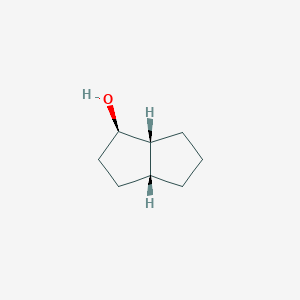
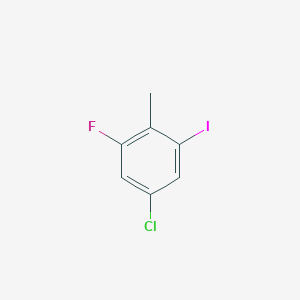

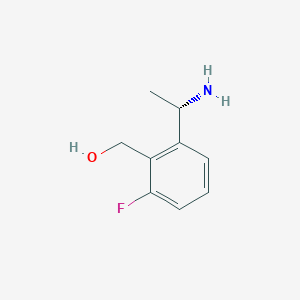
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974844.png)
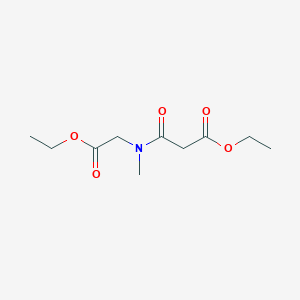
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)
